![molecular formula C18H22O8 B3040474 1-O-Methyl-4-O,6-O-benzylidene-beta-D-glucopyranose 2,3-diacetate CAS No. 20750-01-0](/img/structure/B3040474.png)
1-O-Methyl-4-O,6-O-benzylidene-beta-D-glucopyranose 2,3-diacetate
Overview
Description
“1-O-Methyl-4-O,6-O-benzylidene-beta-D-glucopyranose 2,3-diacetate” is a chemical compound that is widely employed in the biomedical sector, exhibiting substantial prospects in studying formidable diseases like cancer and diabetes . It is an important intermediate in the preparation of various sugars .
Synthesis Analysis
The synthesis of this compound involves the formation of a new chiral center, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation . The product purification can be achieved by crystallization/precipitation only .Molecular Structure Analysis
The molecular formula of this compound is C14H18O6 . A new chiral center is formed during their formation, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .Chemical Reactions Analysis
This compound reacts with dibromomethane in aqueous solution of sodium hydroxide, using tetrabutylammonium bromide as phase transfer agent, can obtain corresponding 2, 3-methylene acetal .Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.29 . It has a melting point of 164-165 °C . The optical activity is [α]19/D +113.1°, c = 1 in chloroform .Scientific Research Applications
Investigating Carbohydrate Recognition
Carbohydrate-protein interactions play essential roles in cell adhesion, immune responses, and disease pathways. Researchers employ this compound to study carbohydrate recognition by lectins, antibodies, and other biomolecules. By understanding these interactions, they can design targeted therapies and diagnostic tools.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate for the preparation of different sugars .
Mode of Action
It is known to be used as an intermediate in the synthesis of various sugars
Biochemical Pathways
Given its role as an intermediate in the synthesis of various sugars , it can be inferred that it may play a role in carbohydrate metabolism.
Result of Action
Given its role as an intermediate in the synthesis of various sugars , it can be inferred that it may have an impact on the synthesis of these sugars.
Action Environment
It is known that the compound is stable at room temperature in continental us .
properties
IUPAC Name |
[(4aR,6R,7R,8S,8aR)-7-acetyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O8/c1-10(19)23-15-14-13(25-18(21-3)16(15)24-11(2)20)9-22-17(26-14)12-7-5-4-6-8-12/h4-8,13-18H,9H2,1-3H3/t13-,14-,15+,16-,17?,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXXIQSHLLVPF-KHVLVAFSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(COC(O2)C3=CC=CC=C3)OC(C1OC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]([C@@H]1OC(=O)C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 12245511 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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